molecular formula C5H9ClF3NO B3009081 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride CAS No. 2126162-29-4

3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride

Cat. No.: B3009081
CAS No.: 2126162-29-4
M. Wt: 191.58
InChI Key: WISCMSWFTFIUIS-UHFFFAOYSA-N
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Description

3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride is a chemical compound with the molecular formula C5H8F3NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of a trifluoromethyl group and a methoxy group on the azetidine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted azetidines, azetidine oxides, and larger heterocyclic compounds .

Scientific Research Applications

3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: It is explored for its potential use in drug development, particularly in the design of pharmaceuticals with improved metabolic stability and bioavailability.

    Industry: The compound is used in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Methoxy-3-(trifluoromethyl)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. This can lead to improved pharmacokinetic properties and biological activity .

Comparison with Similar Compounds

    3-Methoxyazetidine Hydrochloride: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    3-Trifluoromethylazetidine Hydrochloride: Lacks the methoxy group, affecting its reactivity and applications.

    Azetidine Derivatives: Various azetidine derivatives with different substituents on the ring.

Properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)azetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3NO.ClH/c1-10-4(2-9-3-4)5(6,7)8;/h9H,2-3H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISCMSWFTFIUIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126162-29-4
Record name 3-methoxy-3-(trifluoromethyl)azetidine hydrochloride
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